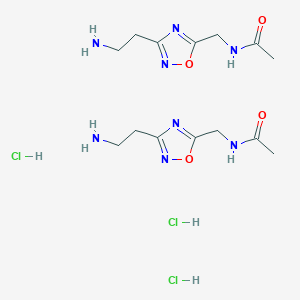
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
Übersicht
Beschreibung
“N-(2-Aminoethyl)acetamide” is an organic building block . It’s also known as “N-Acetylethylenediamine” and has the molecular formula C4H10N2O . It’s used in the preparation of mixed two-component monolayers on glassy carbon .
Physical And Chemical Properties Analysis
“N-(2-Aminoethyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as causing severe skin burns and eye damage, and may cause respiratory irritation .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The synthesis of novel compounds containing the 1,3,4-oxadiazole moiety has been a focus of research due to the variety of biological properties these compounds possess. For instance, a study by Li Ying-jun (2012) explored the synthesis of a new compound related to the 1,3,4-oxadiazole derivative and utilized NMR techniques for structural determination. The study delved into the tautomeric ratios and coupling constants of the synthesized isomers, providing insights into the chemical properties of these compounds (Li Ying-jun, 2012).
Pharmacological Evaluation
- The pharmacological properties of 1,3,4-oxadiazole derivatives have been investigated, particularly in the context of cancer treatment. For example, a series of 1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, showing promise in treating small lung cancer. The study emphasized the synthesis process, structural characterization, and biological evaluation of these compounds (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).
Antibacterial Activity
- The antibacterial properties of 1,3,4-oxadiazole derivatives have also been a subject of study. For instance, a research by K. Ramalingam, D. Ramesh, and B. Sreenivasulu (2019) synthesized various acetamide derivatives containing the 1,3,4-oxadiazole moiety and evaluated their antibacterial activity. The study highlighted the significance of these compounds as potential antibacterial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Safety And Hazards
Zukünftige Richtungen
“N-(2-Aminoethyl)acetamide” has been used to create high-quality phase-pure α-FAPbI3 perovskite, which is considered one of the most promising perovskite materials for high-performance photodetectors . This suggests potential future applications in the field of photodetectors and other optoelectronic devices.
Eigenschaften
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGKFZMHCQRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl3N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)



![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)







